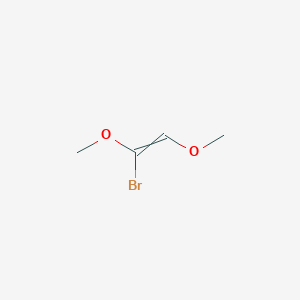
1-Bromo-1,2-dimethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2-dimethoxyethene is an organic compound with the molecular formula C4H7BrO2 It is a derivative of ethene, where one hydrogen atom is replaced by a bromine atom and two hydrogen atoms are replaced by methoxy groups
Preparation Methods
1-Bromo-1,2-dimethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethoxyethene with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the ethene derivative. Industrial production methods may involve large-scale bromination processes using specialized equipment to handle the reactive bromine gas safely.
Chemical Reactions Analysis
1-Bromo-1,2-dimethoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.
Reduction Reactions: Reduction of this compound can yield 1,2-dimethoxyethane. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1,2-dimethoxyethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-1,2-dimethoxyethene exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic addition reactions, where it forms bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved in these reactions depend on the specific conditions and the presence of other reactive species.
Comparison with Similar Compounds
1-Bromo-1,2-dimethoxyethene can be compared with other similar compounds such as:
1,2-Dimethoxyethane: This compound lacks the bromine atom and is used as a solvent in various chemical reactions.
1-Bromo-2,2-dimethoxyethane: Similar to this compound but with a different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-1,1-dimethoxyethane: Another brominated derivative with distinct reactivity due to the position of the bromine atom
Properties
CAS No. |
75144-28-4 |
|---|---|
Molecular Formula |
C4H7BrO2 |
Molecular Weight |
167.00 g/mol |
IUPAC Name |
1-bromo-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H7BrO2/c1-6-3-4(5)7-2/h3H,1-2H3 |
InChI Key |
CNQFAWVHKQTATO-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
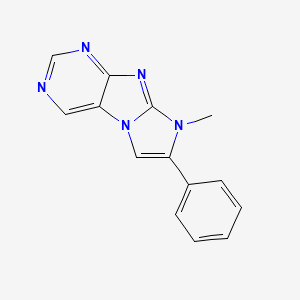
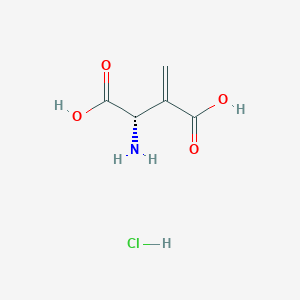


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
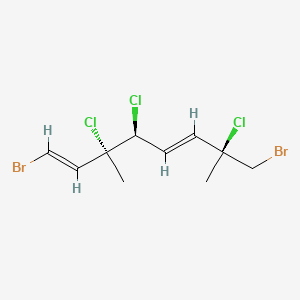
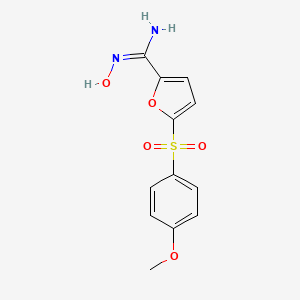
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
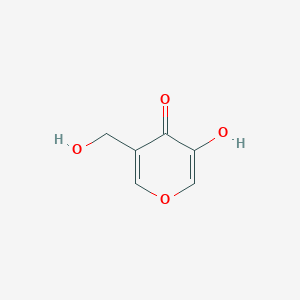

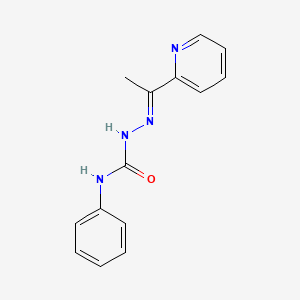
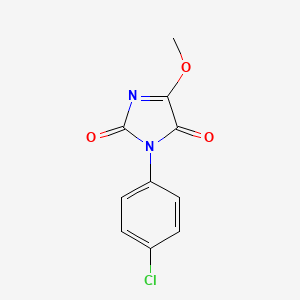
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
